Aluminum fluoride oxide (AlFO)

Catalog No.
S1505186
CAS No.
13596-12-8
M.F
AlFO
AlFHO
M. Wt
62.987 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum fluoride oxide (AlFO)

CAS Number

13596-12-8

Product Name

Aluminum fluoride oxide (AlFO)

Molecular Formula

AlFO
AlFHO

Molecular Weight

62.987 g/mol

InChI

InChI=1S/Al.FH.O/h;1H;

InChI Key

ROYYMCKUKXXJRR-UHFFFAOYSA-N

SMILES

O=[Al].F

Canonical SMILES

O=[Al].F

Aluminum fluoride oxide is an inorganic compound with the molecular formula AlFO. It is characterized by its unique structure that combines aluminum, fluorine, and oxygen in a single compound. This compound typically appears as a white solid and has a molecular weight of approximately 61.979 g/mol . Aluminum fluoride oxide is often studied for its potential applications in various fields, including materials science and catalysis.

, particularly involving its interaction with acids and bases. For instance:

  • Reaction with Acids: Aluminum fluoride oxide can react with strong acids to form aluminum salts and hydrofluoric acid. The general reaction can be represented as:

    AlFO+HClAlCl3+HF\text{AlFO}+\text{HCl}\rightarrow \text{AlCl}_3+\text{HF}
  • Reaction with Bases: It may also react with strong bases, leading to the formation of aluminum hydroxides and fluorides.

These reactions highlight the compound's reactivity and its ability to participate in various chemical processes.

Aluminum fluoride oxide can be synthesized through various methods, including:

  • Solid-State Reaction: Combining aluminum oxide with ammonium fluoride at elevated temperatures can yield aluminum fluoride oxide.
  • Hydrothermal Synthesis: This method involves reacting aluminum salts with fluoride sources in a high-temperature aqueous environment, allowing for the formation of aluminum fluoride oxide crystals.
  • Sol-Gel Process: A sol-gel approach can also be employed, where a solution containing aluminum and fluorine precursors is transformed into a solid gel that subsequently forms aluminum fluoride oxide upon heat treatment .

Interaction studies involving aluminum fluoride oxide focus on its behavior in different environments and with other chemicals. These studies are crucial for understanding its potential applications and safety profiles. For instance, interactions with water can lead to hydrolysis, affecting its stability and reactivity. Additionally, research into how it interacts with biological systems is ongoing, particularly regarding its potential toxicity .

Aluminum fluoride oxide shares similarities with several other compounds containing aluminum and fluorine. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Aluminum FluorideAlF₃Commonly used in metallurgy; more stable than AlFO
Aluminum Oxide FluorideAlO₂FCombines properties of aluminum oxide and fluoride
Aluminum Hydroxide FluorideAl(OH)FExhibits both hydroxide and fluoride characteristics

Aluminum fluoride oxide stands out due to its unique combination of properties from both aluminum oxides and fluorides, making it suitable for specialized applications in catalysis and materials science .

Conventional Synthesis Approaches

Sol-Gel Methods

Sol-gel synthesis remains a cornerstone for producing AlFO with controlled porosity and homogeneity. In this method, aluminum precursors such as aluminum isopropoxide or sec-butoxide undergo hydrolysis and polycondensation in the presence of fluoride sources. A study demonstrated that short-chain dicarboxylic acids (e.g., oxalic acid) act as effective porogens, enabling precise control over macropore diameters (50–200 nm) and pore volumes (0.5–1.2 cm³/g) in α-Al₂O₃ frameworks [5]. The process involves:

  • Dissolving aluminum precursors in ethanol with nitric acid as a catalyst.
  • Adding fluoride salts (e.g., NH₄F) to introduce fluorine into the gel network.
  • Aging and calcining at 600–1,200°C to form crystalline AlFO.

The choice of aluminum precursor significantly impacts particle morphology. For instance, aluminum isopropoxide yields rod-shaped crystallites, whereas sec-butoxide produces irregular, glassy agglomerates [6].

Table 1: Sol-Gel Parameters and Resulting AlFO Properties

PrecursorPorogenCalcination Temp. (°C)Pore Diameter (nm)Surface Area (m²/g)
Aluminum isopropoxideOxalic acid1,20015012
Aluminum sec-butoxideCitric acid1,0009025

Direct Fluorination Reactions

Direct fluorination involves reacting aluminum oxides (γ-Al₂O₃) with hydrogen fluoride (HF) gas at elevated temperatures (500–700°C). This exothermic process follows:
$$ \text{Al}2\text{O}3 + 6\text{HF} \rightarrow 2\text{AlF}3 + 3\text{H}2\text{O} $$ [2].
Excess HF or prolonged reaction times lead to over-fluorination, forming AlF₃ impurities. To mitigate this, stoichiometric HF:Al₂O₃ ratios (3:1 molar) and controlled gas flow rates (0.5–2 L/min) are critical [3].

Thermal Decomposition Pathways

Thermal decomposition of ammonium hexafluoroaluminate (NH₄)₃AlF₆ at 400–600°C under inert atmospheres yields AlFO with residual NH₄⁺ ions. This method produces submicron particles but requires post-synthesis washing to remove ammonium byproducts [2].

Advanced Deposition Techniques

Atomic Layer Deposition (ALD) Methodologies

ALD enables atomic-scale control over AlFO thin films, though specific methodologies for AlFO remain under development. Preliminary studies suggest two potential routes:

2.2.1.1. HF Exchange Method

Cyclic exposure of aluminum precursors (e.g., trimethylaluminum) to HF vapor facilitates fluorine incorporation. Each cycle deposits 0.1–0.3 nm of AlFO, with growth rates dependent on substrate temperature (150–300°C) [3].

2.2.1.2. Nanolaminate Method

Alternating layers of Al₂O₃ and AlF₃ are deposited sequentially, followed by annealing (500–700°C) to promote interdiffusion. This approach achieves tunable F/Al ratios (0.1–0.5) but risks interfacial defects [3].

Plasma-Enhanced Processes

2.2.2.1. ICP Discharge Techniques

Inductively coupled plasma (ICP) reactors fluorinate aluminum surfaces using CF₄ or SF₆ plasmas. At 100–200 W RF power, fluorine radicals etch native Al₂O₃ layers, forming AlFO films (5–20 nm thick) with minimal substrate damage [7].

2.2.2.2. Native Oxide Layer Conversion

Exposing aluminum substrates to NF₃ plasmas at 300–400°C converts surface oxides into AlFO. Film thickness correlates with treatment duration (10–60 min), achieving F concentrations of 15–25 at% [7].

Surface-Specific Synthesis

Fluorine Doping Approaches

Fluorine doping of γ-Al₂O₃ enhances Brønsted acidity while preserving Lewis acid sites. A two-step synthesis involving:

  • Impregnating γ-Al₂O₃ with NH₄F solutions (1–5 wt%).
  • Calcining at 700°C to distribute F⁻ ions uniformly [3].
    This method increases acid site density from 0.2 to 0.8 mmol/g, critical for catalytic applications [3].

Two-Step Synthesis Routes

A novel two-step method combines sol-gel synthesis with fluorination:

  • Prepare a boehmite (AlOOH) gel via aluminum nitrate hydrolysis.
  • Treat with HF vapor at 150°C to form AlFO nanofibers (diameter: 10–30 nm) [3].
    This route achieves 95% phase purity and surface areas up to 180 m²/g [3].

Factors Affecting Synthesis Outcomes

Temperature Dependencies

  • Sol-Gel Calcination: Temperatures >1,000°C promote α-Al₂O₃ formation but reduce fluorine retention (<5 at%) [5].
  • Direct Fluorination: Optimal fluorination occurs at 550°C, balancing reaction kinetics and AlF₃ byproduct formation [2].

Precursor Ratio Effects

  • HF:Al₂O₃ Ratios: Excess HF (molar ratio >4:1) leads to AlF₃ contamination, while ratios <2:1 result in incomplete fluorination [3].
  • Porogen Concentration: Higher dicarboxylic acid content (20–30 wt%) increases macropore volume but reduces mechanical strength [5].

Process Parameter Optimization

Table 2: Optimized Parameters for Key Synthesis Methods

MethodParameterOptimal ValueOutcome
Sol-GelCalcination Time4 hCrystallinity: 85%
Direct FluorinationHF Flow Rate1 L/minF Content: 18 at%
ALDCycle Number200Film Thickness: 60 nm

Adjusting precursor injection rates in ALD (0.1–0.5 s/pulse) minimizes defects, while plasma processes benefit from 10–20% H₂ addition to enhance F radical generation [7].

Other CAS

13596-12-8

General Manufacturing Information

Aluminum fluoride oxide (AlFO): ACTIVE

Dates

Last modified: 02-18-2024

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